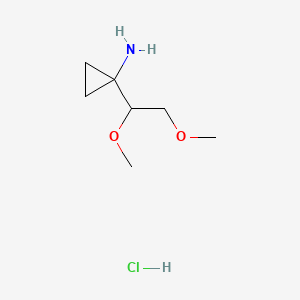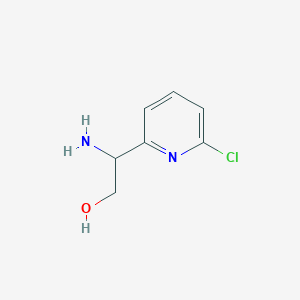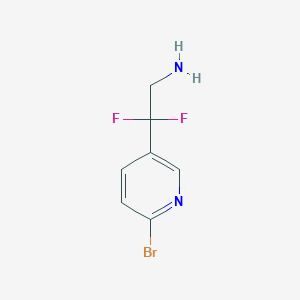![molecular formula C11H13ClF3N B13560264 (R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.
Cyclopropanation: The aldehyde undergoes cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.
Reductive Amination: The cyclopropyl derivative is then subjected to reductive amination with an appropriate amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, thiols derivatives.
科学的研究の応用
®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Acts as an intermediate in the synthesis of drugs targeting neurological disorders and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the trifluoromethyl group.
作用機序
The mechanism of action of ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzymatic activity or receptor signaling pathways, resulting in therapeutic outcomes.
類似化合物との比較
Similar Compounds
- 4-(trifluoromethyl)benzylamine hydrochloride
- ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
- ®-1-[3-(trifluoromethyl)phenyl]ethanol
Uniqueness
®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride stands out due to its unique cyclopropyl group, which imparts additional rigidity and stability to the molecule. This structural feature enhances its chemical and biological properties, making it a valuable compound in various applications.
特性
分子式 |
C11H13ClF3N |
|---|---|
分子量 |
251.67 g/mol |
IUPAC名 |
(R)-cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H/t10-;/m1./s1 |
InChIキー |
AEYXRMSWSQYWIG-HNCPQSOCSA-N |
異性体SMILES |
C1CC1[C@H](C2=CC(=CC=C2)C(F)(F)F)N.Cl |
正規SMILES |
C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)





![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)
